5'-Adp

Catalog No.
S517245
CAS No.
58-64-0
M.F
C10H15N5O10P2
M. Wt
427.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5'-Adp

CAS Number

58-64-0

Product Name

5'-Adp

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate

Molecular Formula

C10H15N5O10P2

Molecular Weight

427.20 g/mol

InChI

InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1

InChI Key

XTWYTFMLZFPYCI-KQYNXXCUSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

5'-Pyrophosphate, Adenosine, Adenosine 5' Pyrophosphate, Adenosine 5'-Pyrophosphate, Adenosine Diphosphate, Adenosine Pyrophosphate, ADP, ADP, Magnesium, Diphosphate, Adenosine, Magnesium ADP, MgADP, Pyrophosphate, Adenosine

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N

The exact mass of the compound Adenosine-5'-diphosphate is 427.0294 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides. It belongs to the ontological category of purine ribonucleoside 5'-diphosphate in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Adenosine 5'-diphosphate (5'-ADP, CAS 58-64-0) is a high-purity, free-acid nucleotide central to cellular energy metabolism, kinase activity quantification, and purinergic receptor signaling. Unlike pre-formulated sodium or potassium salts, the free acid form provides a rigorously controlled baseline devoid of counter-ion interference, which is critical for transition metal coordination in structural biology [2]. As the endogenous agonist for P2Y1 and P2Y12 receptors, 5'-ADP is an indispensable reagent for platelet aggregation assays and neuropharmacological screening [1]. Its procurement as a high-purity standard is also essential for calibrating homogenous kinase assays that measure ADP accumulation, ensuring reproducible, artifact-free kinetic data across diverse biochemical and cellular models [3].

Substituting adenosine 5'-triphosphate (ATP) or generic ADP sodium salts for 5'-ADP free acid introduces severe analytical confounders in specialized assays. In purinergic signaling, ATP acts as a competitive antagonist at the P2Y12 receptor, meaning its use in platelet aggregation studies relies entirely on unpredictable, tissue-dependent hydrolysis by ectonucleotidases to generate the active ADP species [1]. Furthermore, utilizing ADP sodium salts in metalloenzyme studies introduces fixed Na+ concentrations that compete with essential transition metals (e.g., Cr3+, Co3+) for nucleotide coordination sites, altering the active site pK and disrupting crystallographic complex formation [2]. Procuring the exact 5'-ADP free acid bypasses these enzymatic lag phases and counter-ion artifacts, guaranteeing precise stoichiometric control and direct receptor engagement.

Direct P2Y12 Receptor Agonism vs. ATP Antagonism

5'-ADP is the definitive endogenous agonist for the P2Y12 receptor, driving platelet aggregation with high potency. Quantitative binding and functional assays demonstrate that 5'-ADP activates P2Y12 with an EC50 of approximately 70 nM (0.07 uM) [1]. In stark contrast, ATP acts as a competitive antagonist at the P2Y12 receptor and requires enzymatic conversion to ADP to elicit an agonistic response [1]. This fundamental pharmacological difference means that substituting ATP for ADP in cell-based assays yields mixed inhibitory/excitatory signals and delayed kinetics dependent on local ectonucleotidase activity.

Evidence DimensionP2Y12 Receptor Activation (EC50)
Target Compound DataEC50 ~ 70 nM for direct P2Y12 activation
Comparator Or BaselineATP (Acts as a competitive antagonist at P2Y12)
Quantified DifferenceDirect sub-micromolar agonism vs. receptor antagonism
ConditionsIn vitro cell-based purinergic receptor activation assays and platelet aggregation models

Procuring 5'-ADP ensures direct, immediate activation of P2Y12 receptors for platelet and neuropharmacology assays, avoiding the confounding antagonistic effects of ATP.

Transition Metal Coordination in Metalloenzyme Kinetics

For structural and kinetic studies of enzymes like creatine kinase, researchers utilize inert transition metal-nucleotide complexes (e.g., Cr3+ or Co3+ coordinated with ADP) to map active site interactions [1]. Utilizing the 5'-ADP free acid (CAS 58-64-0) allows for the precise, 100% stoichiometric synthesis of complexes such as Cr(H2O)4ADP or Co(NH3)4ADP without Na+ competition [1]. Conversely, starting with an ADP sodium salt introduces competing ions that can perturb the acid-base catalyst pK (e.g., shifting the histidine pK from ~6.45 to 7.2) and interfere with hydrogen-bond formation between the metal complex and the protein [1].

Evidence DimensionCounter-ion interference and metal complex purity
Target Compound DataZero Na+ interference, allows pure Cr3+/Co3+ coordination
Comparator Or BaselineADP Sodium Salt (Introduces fixed Na+ ions that perturb active site pK)
Quantified DifferenceElimination of background Na+ enables precise pK mapping (e.g., histidine pK shift to 7.2) without competitive ion artifacts
ConditionsKinetic and crystallographic studies of creatine kinase using inert metal-nucleotide diastereoisomers

The free acid form is mandatory for enzymologists synthesizing specific metal-ADP complexes, as it prevents sodium-induced artifacts in active site pK measurements.

Standard Curve Calibration for Kinase ADP Accumulation Assays

Modern high-throughput kinase screening often relies on homogenous assays that measure the accumulation of ADP as a universal product of ATP hydrolysis[1]. To accurately calculate kinase specific activity and inhibitor potency, a highly pure 5'-ADP standard is required to generate the calibration curve [1]. Using an ADP standard with trace ATP contamination, or attempting to infer ADP concentration from ATP depletion, introduces significant baseline noise, especially given that ATP concentrations in these assays are typically maintained at high levels (e.g., 24-46 uM depending on the kinase Km) [1]. High-purity 5'-ADP provides a clean, linear readout independent of the substrate pool.

Evidence DimensionAssay baseline noise and calibration accuracy
Target Compound DataDirect, linear standard curve generation
Comparator Or BaselineATP depletion methods (High background noise due to micromolar ATP substrate pools)
Quantified DifferenceDirect quantification of ADP accumulation enables precise measurement of kinase activity even at >40 uM ATP concentrations
ConditionsHomogenous fluorescent/luminescent kinase assays (e.g., Jnk2a2, PKA, CK1)

Procurement of ultra-pure 5'-ADP is critical for establishing accurate standard curves in high-throughput kinase inhibitor screening platforms.

Platelet Aggregation and Antithrombotic Drug Screening

Because 5'-ADP is the direct, potent agonist for the P2Y12 receptor (EC50 ~70 nM), it is the standard reagent used to induce platelet aggregation in vitro. It is heavily utilized in pharmacological screening to evaluate the efficacy of P2Y12 antagonists without the confounding antagonist effects inherent to ATP [1].

Structural Biology of ATPases and Kinases

The free acid form of 5'-ADP is a necessary precursor for synthesizing inert transition metal-nucleotide complexes (such as Cr3+-ADP or Co3+-ADP). These complexes act as competitive inhibitors and are used in crystallography and NMR spectroscopy to lock enzymes into specific conformational states without sodium ion interference [2].

Universal Kinase Assay Calibration

High-purity 5'-ADP is an essential calibration standard for homogenous, high-throughput kinase assays that measure ADP accumulation. By providing a precise reference for the conversion of ATP to ADP, it enables accurate IC50 determinations for novel kinase inhibitors across oncology and immunology research pipelines [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-4.6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

427.02941569 Da

Monoisotopic Mass

427.02941569 Da

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

61D2G4IYVH

Other CAS

18389-49-6
58-64-0

Wikipedia

Adenosine_diphosphate

General Manufacturing Information

Adenosine 5'-(trihydrogen diphosphate): ACTIVE

Dates

Last modified: 08-15-2023
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